2-Chloro-7,8-dihydropteridin-6(5H)-one
Overview
Description
2-Chloro-7,8-dihydropteridin-6(5H)-one is a useful research compound. Its molecular formula is C6H5ClN4O and its molecular weight is 184.58 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
- Combined Solution-Phase and Solid-Phase Synthesis : An efficient synthesis of substituted 2-amino-7,8-dihydropteridin-6(5H)-ones, which includes 2-Chloro-7,8-dihydropteridin-6(5H)-one, has been achieved through a combination of solution-phase and solid-phase chemistry. This method provides high overall yield and purity, demonstrating the adaptability of these techniques in producing such compounds (Metzger et al., 2009).
Antiproliferative Activity and Cancer Research
- Antiproliferative Activities in Cancer Research : Research has shown that novel 2-amino-7,8-dihydropteridin-6(5H)-one derivatives exhibit moderate to potent antiproliferative activities against several human cancer cell lines. This highlights the potential of these compounds in cancer treatment, with specific compounds showing significantly higher activity than established controls like fluorouracil (Li et al., 2017).
Optimization and Synthesis Variability
- Design of Experiments (DoE) Optimization : The DoE approach has been applied to the synthesis of 4,6-dihydropteridinones, indicating that optimizing reaction variables can significantly enhance yield and purity. This optimization has broadened the scope of substrates used in the synthesis of these compounds (Stone et al., 2015).
Biochemical and Structural Studies
- Stability in Aqueous Solutions : Studies on the stability of 7,8-Dihydropterins, including this compound, in air-equilibrated aqueous solutions show that their reaction rates and product formation depend strongly on the chemical structure of the substituents. This has implications for their biological functions and applications (Dántola et al., 2008).
Potential for Developing Novel Anticancer Agents
- Synthesis and Evaluation as Anticancer Agents : Further research into 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives has revealed their potential as scaffolds for developing novel and highly potent cancer therapy agents. This demonstrates the diverse application of these compounds in medicinal chemistry (Li et al., 2020).
Inhibitory Activity in Protein Chemistry
- Inhibition in Vitamin Biosynthesis : Research involving the synthesis of functionalised blocked 7,8-dihydropteridines has potential applications in investigating the protein chemistry of enzymes in pathways leading to dihydrofolate. This is significant in understanding and potentially inhibiting specific biochemical pathways (Cameron et al., 1985).
Properties
IUPAC Name |
2-chloro-7,8-dihydro-5H-pteridin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4O/c7-6-9-1-3-5(11-6)8-2-4(12)10-3/h1H,2H2,(H,10,12)(H,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OINQHTVVSZHUSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CN=C(N=C2N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501007610 | |
Record name | 2-Chloro-1,7-dihydropteridin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501007610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875231-98-4 | |
Record name | 2-Chloro-1,7-dihydropteridin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501007610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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